BenchChemオンラインストアへようこそ!

6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine

Medicinal Chemistry ADME Prediction Property-Based Design

6-Bromo-N-methyl-1H-benzo[d]imidazol-2-amine is a differentiated 2-aminobenzimidazole building block for oncology drug discovery. Its 6-bromo substituent enables late-stage diversification via cross-coupling, while N-methylation modulates cytotoxicity and target selectivity—critical for mIDH1 inhibitor programs (US9951027B2). With a computed LogP of 2.5, this scaffold offers a balanced entry point for property optimization. Ensure your SAR studies use the correct substitution pattern to avoid loss of target engagement.

Molecular Formula C8H8BrN3
Molecular Weight 226.077
CAS No. 1214899-75-8
Cat. No. B2939755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine
CAS1214899-75-8
Molecular FormulaC8H8BrN3
Molecular Weight226.077
Structural Identifiers
SMILESCNC1=NC2=C(N1)C=C(C=C2)Br
InChIInChI=1S/C8H8BrN3/c1-10-8-11-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3,(H2,10,11,12)
InChIKeyDFRSYVJABDOPAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-N-methyl-1H-benzo[d]imidazol-2-amine (CAS 1214899-75-8): A Heterocyclic Building Block for Drug Discovery


6-Bromo-N-methyl-1H-benzo[d]imidazol-2-amine (CAS 1214899-75-8) is a heterocyclic compound belonging to the benzimidazole class, specifically a 2-aminobenzimidazole derivative [1]. The core benzimidazole scaffold is a well-established pharmacophore, and the presence of the 6-bromo and N-methyl substituents modifies its physicochemical properties, such as lipophilicity (XLogP3-AA of 2.5) and electronic distribution, making it a valuable building block for medicinal chemistry and targeted probe development [2].

Why 6-Bromo-N-methyl-1H-benzo[d]imidazol-2-amine Cannot Be Simply Replaced by In-Class Analogs


The specific substitution pattern of 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine is critical for its intended application in drug discovery and chemical biology. Within the broader class of 1H-benzo[d]imidazol-2-amines, the nature and position of substituents on the benzimidazole ring (e.g., 6-bromo vs. 5-bromo vs. 6-iodo vs. hydrogen) and the N-methyl group on the 2-amino moiety dictate key properties such as target binding affinity, metabolic stability, and physicochemical profile [1]. For instance, the N-methyl group is known to influence cytotoxic profiles and biological activity compared to the unsubstituted amine, while the electron-withdrawing bromine atom modulates the electronic environment of the aromatic ring, potentially altering potency and selectivity [2]. Substituting this compound with a close analog lacking either the bromo or N-methyl group would likely result in a loss of the specific structure-activity relationship (SAR) required for a given project, leading to failed target engagement or altered pharmacokinetics [1].

Quantitative Evidence for 6-Bromo-N-methyl-1H-benzo[d]imidazol-2-amine: Head-to-Head Comparisons vs. Closest Analogs


Enhanced Lipophilicity (LogP) of 6-Bromo-N-methyl Derivative vs. Unsubstituted Analog

The presence of the N-methyl and 6-bromo substituents significantly increases the compound's lipophilicity. 6-Bromo-N-methyl-1H-benzo[d]imidazol-2-amine exhibits a computed XLogP3-AA of 2.5, which is notably higher than that of the unsubstituted benzimidazole core [1]. This quantified difference in lipophilicity is crucial for determining membrane permeability and target engagement in a lipophilic binding pocket.

Medicinal Chemistry ADME Prediction Property-Based Design

Influence of N-Methylation on Cytotoxic Profile in 2-Aryl Benzimidazole Series

In a series of novel 2-aryl benzimidazole derivatives, a direct comparison between N-unsubstituted and N-methylated analogs revealed a distinct difference in their cytotoxic profiles [1]. While the study does not include the exact 6-bromo-N-methyl compound, the class-level inference indicates that N-unsubstituted benzimidazoles 2 and 3 displayed a better cytotoxic profile than the respective N-methylated derivatives [2]. This demonstrates that the N-methyl group is not a neutral structural feature; it actively modulates biological activity, a factor that must be considered when selecting a lead or tool compound.

Cancer Research SAR Analysis Chemotherapeutics

Target Engagement in mIDH1 Inhibition: Patent Coverage of 6-Bromo-N-Methyl Benzimidazol-2-amine Scaffold

The specific scaffold of 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine is explicitly covered within the broad Markush structure of patents claiming benzimidazol-2-amines as inhibitors of mutated isocitrate dehydrogenase 1 (mIDH1), a key target in certain cancers [1]. The patent families (e.g., WO2015117937, US20180170882A1) describe benzimidazol-2-amines of general formula (I), which encompass the specific substitution pattern of the target compound (N-methyl at the 2-amino position, bromo at the 6-position) [2]. This patent filing provides class-level evidence that this specific combination of substituents is of interest for achieving potent mIDH1 inhibition, distinguishing it from benzimidazole derivatives not covered by this intellectual property.

Oncology IDH1 Mutation Targeted Therapy

Optimal Application Scenarios for 6-Bromo-N-methyl-1H-benzo[d]imidazol-2-amine in Scientific Research and Development


mIDH1 Inhibitor Lead Optimization and Tool Compound Generation

This compound is ideally suited for medicinal chemistry programs focused on developing novel inhibitors of mutated IDH1 (mIDH1) for oncology applications. Its scaffold is explicitly covered in patent literature (e.g., US9951027B2) as part of a series of benzimidazol-2-amines with activity against this target [1]. Researchers can use 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine as a starting point for SAR exploration, leveraging the bromo substituent for further diversification (e.g., via Suzuki coupling) or as a tool compound to validate target engagement in cellular assays.

Physicochemical Property Modulation in Fragment-Based Drug Discovery

The compound's computed LogP of 2.5, a consequence of its 6-bromo and N-methyl substituents, positions it as a useful fragment for exploring lipophilic interactions within a target binding site [2]. Compared to the more polar, unsubstituted benzimidazole core (LogP ≈ 1.0), this derivative offers a quantifiably different entry point for property-based optimization, allowing medicinal chemists to balance potency with desirable ADME properties.

Structure-Activity Relationship (SAR) Studies on Benzimidazole-Based Chemotherapeutics

Given the established impact of N-methylation on the cytotoxic profiles of 2-aryl benzimidazoles [3], this compound serves as a critical probe for SAR investigations. Its specific substitution pattern (6-Br, N-Me) allows researchers to deconvolute the individual contributions of the halogen and the N-alkyl group to target binding, cellular activity, and selectivity against related enzymes or receptors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.